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Compound of Interest

Compound Name: H2N-PEG2-CH2COOH

Cat. No.: B1665980 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of H2N-PEG2-
CH2COOH, a heterobifunctional linker, in surface modification. This molecule is instrumental in

the fields of bioconjugation, drug delivery, and biosensor development, offering a versatile

platform for creating biocompatible and functionalized surfaces. This guide details the

chemistry, application, and characterization of surfaces modified with this linker, supported by

quantitative data, detailed experimental protocols, and visual diagrams to facilitate

understanding and implementation in a research and development setting.

Introduction to H2N-PEG2-CH2COOH
H2N-PEG2-CH2COOH, also known as 2-(2-(2-aminoethoxy)ethoxy)acetic acid, is a short-chain

polyethylene glycol (PEG) derivative featuring a primary amine (-NH2) at one terminus and a

carboxylic acid (-COOH) at the other. The two-unit PEG spacer imparts hydrophilicity and

flexibility to the molecule. This unique structure allows for a two-step surface modification

process, making it a valuable tool for covalently attaching biomolecules to a variety of

substrates.

Key Properties:

Molecular Formula: C6H13NO4[1]

Molecular Weight: 163.17 g/mol [1][2]
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CAS Number: 134978-97-5[1]

The primary amine serves as a reactive handle for subsequent bioconjugation, while the

carboxylic acid enables covalent attachment to surfaces, typically through amide bond

formation. The PEG spacer plays a crucial role in reducing non-specific protein adsorption and

improving the biocompatibility of the modified surface.[3]

Core Mechanism of Surface Modification
The surface modification process using H2N-PEG2-CH2COOH is a versatile method that can

be adapted for various substrates. The core of this process lies in the robust and widely-used

carbodiimide chemistry, specifically utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide

(EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4][5] This two-

step process allows for the controlled attachment of the linker to an amine-functionalized

surface, followed by the conjugation of a desired biomolecule.

Step 1: Activation of the Carboxylic Acid
The carboxylic acid terminus of H2N-PEG2-CH2COOH is first activated by EDC in an acidic to

neutral buffer, typically MES buffer at a pH of 4.5-6.0.[4][5][6] EDC reacts with the carboxyl

group to form a highly reactive but unstable O-acylisourea intermediate. To prevent hydrolysis

of this intermediate and improve reaction efficiency, NHS or Sulfo-NHS is added.[4][5] NHS

reacts with the O-acylisourea to form a more stable, amine-reactive NHS ester.[4][5]
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Diagram 1: Activation of the carboxylic acid group of H2N-PEG2-CH2COOH. (Max Width:
760px)

Step 2: Coupling to an Amine-Functionalized Surface
The activated NHS ester of the H2N-PEG2-CH2COOH is then introduced to a surface that has

been functionalized with primary amines. The reaction is typically carried out in a buffer with a

pH of 7.2-8.5, such as phosphate-buffered saline (PBS).[4][6] The primary amines on the

surface nucleophilically attack the NHS ester, forming a stable amide bond and releasing NHS

or Sulfo-NHS as a byproduct.[4]

Step 3: Bioconjugation to the Terminal Amine
Following the successful immobilization of the H2N-PEG2-CH2COOH linker, the surface now

presents a layer of terminal primary amines. These amines can be used for the covalent
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attachment of a wide range of biomolecules, such as proteins, peptides, or small molecules,

using various amine-reactive crosslinkers (e.g., NHS esters, isothiocyanates).[7]

Surface Coupling and Bioconjugation
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Diagram 2: Coupling to an amine-functionalized surface and subsequent bioconjugation. (Max
Width: 760px)

Quantitative Data on Surface Modification
The effectiveness of surface modification with PEG linkers can be quantified using various

surface analysis techniques. The following tables summarize typical quantitative data obtained

from such analyses.

Table 1: Surface Characterization Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://broadpharm.com/protocol_files/peg_nh2
https://www.benchchem.com/product/b1665980?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665980?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter
Unmodified
Surface

PEG-Modified
Surface

Technique Reference(s)

Water Contact

Angle

Polystyrene 90.5° 30-40° Goniometry [8]

Silicon ~70° 20-30° Goniometry

Surface

Roughness (Rq)

Silicon Wafer ~0.1-0.2 nm ~0.2-0.5 nm AFM

Elemental

Composition (C

1s)

Silicon C-C/C-H: ~100%

C-C/C-H: ~60-

70%, C-O: ~30-

40%

XPS

Layer Thickness

Silicon 0 nm 1-5 nm Ellipsometry

Table 2: Protein Adsorption Data
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Protein Surface
Adsorbed
Amount
(ng/cm²)

Reduction
in
Adsorption

Technique
Reference(s
)

Fibrinogen Polystyrene ~350-450 >90%
Radiolabeling

/ELISA
[9][10]

PEG-

Polystyrene
<50

Lysozyme
Hydrophobic

Resin
Varies Significant

Chromatogra

phy

PEG-

Hydrophobic

Resin

Reduced

Bovine

Serum

Albumin

(BSA)

Gold ~200-300 >85% QCM-D

PEG-Gold <40

Table 3: Cell Adhesion Data
Cell Type Surface

Adherent
Cells/mm²

Reduction
in Adhesion

Technique
Reference(s
)

Fibroblasts

Tissue

Culture

Polystyrene

High >95%
Microscopy/C

ell Counting

PEG-

Polystyrene
Very Low

Platelets Polyurethane High >90%
Microscopy/L

DH Assay
[1]

PEG-

Polyurethane
Very Low
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Detailed Experimental Protocols
The following protocols provide a detailed methodology for the surface modification of an

amine-functionalized substrate with H2N-PEG2-CH2COOH and subsequent conjugation of a

protein.

Protocol 1: Activation of H2N-PEG2-CH2COOH with
EDC/Sulfo-NHS
Materials:

H2N-PEG2-CH2COOH

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

N-Hydroxysulfosuccinimide (Sulfo-NHS)

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

Prepare H2N-PEG2-CH2COOH Solution: Dissolve H2N-PEG2-CH2COOH in Activation

Buffer to a final concentration of 10-50 mM.

Prepare EDC and Sulfo-NHS Solutions: Immediately before use, prepare concentrated stock

solutions of EDC (e.g., 400 mM) and Sulfo-NHS (e.g., 100 mM) in anhydrous DMF or DMSO.

Activation Reaction:

Add the EDC stock solution to the H2N-PEG2-CH2COOH solution to a final concentration

of 2-10 mM.

Immediately add the Sulfo-NHS stock solution to a final concentration of 5-20 mM.

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
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Protocol 2: Coupling of Activated H2N-PEG2-CH2COOH
to an Amine-Functionalized Surface
Materials:

Activated H2N-PEG2-CH2COOH solution (from Protocol 4.1)

Amine-functionalized substrate (e.g., aminosilanized glass slide, amine-coated

nanoparticles)

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

Washing Buffer: PBS with 0.05% Tween-20 (PBST)

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M ethanolamine, pH 8.5

Procedure:

Surface Preparation: Wash the amine-functionalized substrate three times with Coupling

Buffer to remove any storage solutions or contaminants.

Coupling Reaction:

Immerse the washed substrate in the activated H2N-PEG2-CH2COOH solution.

Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.

Washing: Wash the substrate three times with PBST to remove unreacted linker and

byproducts.

Quenching: Immerse the substrate in Quenching Buffer for 30 minutes at room temperature

to block any unreacted NHS-ester groups on the surface.

Final Wash: Wash the substrate three times with PBS and once with deionized water. The

surface is now PEGylated with terminal amine groups and ready for bioconjugation or

storage.
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Protocol 3: Conjugation of a Protein to the PEGylated
Surface
Materials:

PEGylated surface with terminal amines (from Protocol 4.2)

Protein to be conjugated

Amine-reactive crosslinker (e.g., BS3, a homobifunctional NHS ester)

Conjugation Buffer: PBS, pH 7.4

Quenching/Blocking Buffer: 100 mM Tris-HCl, pH 7.5

Procedure:

Protein Preparation: Dissolve the protein in Conjugation Buffer at a suitable concentration

(e.g., 0.1-1 mg/mL).

Crosslinker Activation (if necessary): If using a two-step crosslinking procedure, activate the

crosslinker according to the manufacturer's instructions. For a one-step conjugation with an

NHS ester-containing protein, proceed to the next step. For this example with BS3, we will

perform a one-step conjugation.

Conjugation Reaction:

Prepare a solution of the BS3 crosslinker in Conjugation Buffer.

Add the protein solution and the BS3 solution to the PEGylated surface. A typical starting

molar ratio is a 20- to 50-fold molar excess of crosslinker to protein.

Incubate for 30-60 minutes at room temperature with gentle agitation.

Quenching: Add Quenching/Blocking Buffer to the reaction mixture and incubate for 15

minutes to stop the reaction and block any unreacted crosslinker.
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Washing: Wash the surface extensively with PBST and then with PBS to remove non-

covalently bound protein and excess reagents.

Storage: Store the bioconjugated surface in an appropriate buffer, typically at 4°C.

Mandatory Visualizations
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Experimental Workflow for Surface Modification
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Diagram 3: A logical workflow for surface modification and bioconjugation. (Max Width: 760px)
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Conclusion
H2N-PEG2-CH2COOH is a powerful and versatile tool for surface modification, enabling the

creation of biocompatible and functionalized interfaces for a wide range of applications in

research and drug development. By understanding the core mechanism of EDC/NHS coupling

chemistry and following detailed experimental protocols, researchers can effectively utilize this

linker to control surface properties and covalently attach biomolecules of interest. The

quantitative data presented in this guide serves as a benchmark for the expected outcomes of

such modifications, providing a solid foundation for the design and characterization of novel

biomaterials and biosensors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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